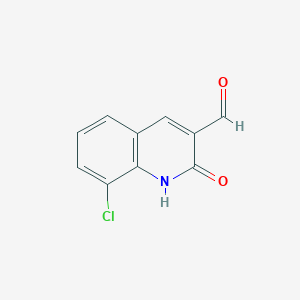
N-Carbomethoxy-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbomethoxy-L-histidine is a derivative of the amino acid histidine It is characterized by the presence of a carbomethoxy group attached to the nitrogen atom of the histidine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbomethoxy-L-histidine typically involves the protection of the amino group of histidine followed by the introduction of the carbomethoxy group. One common method involves the use of L-histidine methyl ester hydrochloride as a starting material. This compound undergoes aminolysis under strong base catalysis to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of readily available starting materials and optimized reaction conditions to achieve high yields and purity. The process may include steps such as protection, activation, and deprotection of functional groups to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Carbomethoxy-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The carbomethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
N-Carbomethoxy-L-histidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein interactions and enzyme catalysis.
Industry: This compound is used in the production of various industrial chemicals and materials .
Wirkmechanismus
The mechanism of action of N-Carbomethoxy-L-histidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N-Carbomethoxy-L-histidine can be compared with other similar compounds, such as:
N-Carbomethoxy-L-lysine: Another amino acid derivative with a carbomethoxy group.
N-Carbomethoxy-L-arginine: Similar in structure but with different functional groups.
N-Carbomethoxy-L-tyrosine: Contains a phenolic group in addition to the carbomethoxy group.
The uniqueness of this compound lies in its specific chemical structure and the presence of the imidazole ring, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
4950-64-5 |
|---|---|
Molekularformel |
C8H11N3O4 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
(2S)-3-(1H-imidazol-5-yl)-2-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C8H11N3O4/c1-15-8(14)11-6(7(12)13)2-5-3-9-4-10-5/h3-4,6H,2H2,1H3,(H,9,10)(H,11,14)(H,12,13)/t6-/m0/s1 |
InChI-Schlüssel |
VUZJKGCTMGVVKX-LURJTMIESA-N |
Isomerische SMILES |
COC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
Kanonische SMILES |
COC(=O)NC(CC1=CN=CN1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13037600.png)
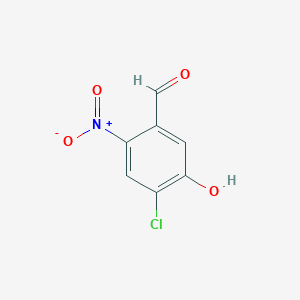
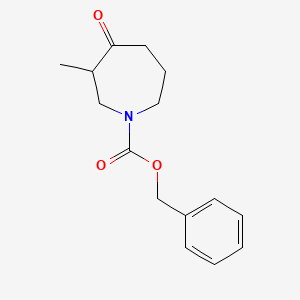
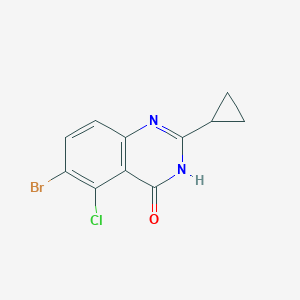
![tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13037621.png)
![6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13037623.png)

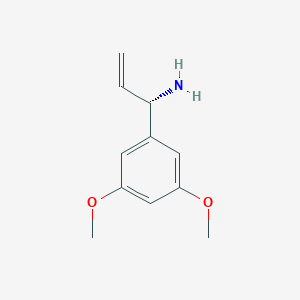
![methyl1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B13037635.png)
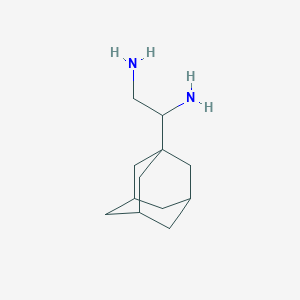
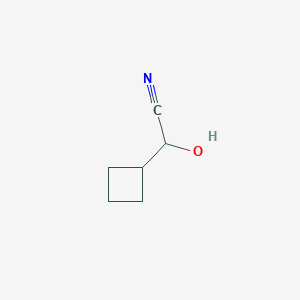
![Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-](/img/structure/B13037647.png)
